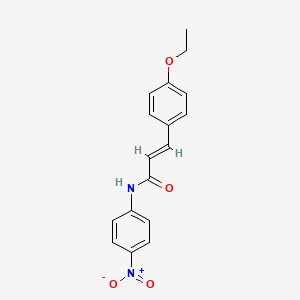![molecular formula C15H21NO B5304339 N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5304339.png)
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
作用機序
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of dopamine, which results in a decrease in the activation of downstream signaling pathways. The blockade of dopamine D2 receptors by N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide leads to a decrease in dopamine transmission in the brain, which is associated with various physiological and pathological conditions.
Biochemical and Physiological Effects
Eticlopride has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease locomotor activity, increase catalepsy, and impair learning and memory in animal models. Eticlopride has also been found to modulate the release of various neurotransmitters such as acetylcholine, glutamate, and GABA. In addition, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
Eticlopride has several advantages for lab experiments. It is a selective antagonist of the dopamine D2 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. Eticlopride is also a well-established compound with a known mechanism of action and pharmacokinetics. However, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain the desired level of receptor blockade. In addition, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has poor blood-brain barrier penetration, which limits its use in studies involving the central nervous system.
将来の方向性
For N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide research include investigating the role of dopamine D2 receptors in neuropsychiatric disorders, developing more selective and potent dopamine D2 receptor antagonists, and investigating the interaction between dopamine and other neurotransmitter systems in the brain.
合成法
Eticlopride can be synthesized using various methods, including the reaction of 4-ethylphenethylamine with cyclobutanecarboxylic acid and subsequent reduction with lithium aluminum hydride. Another method involves the reaction of 4-ethylphenethylamine with cyclobutanone and subsequent reduction with sodium borohydride. Both methods yield N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide as a white crystalline powder with a melting point of 130-132°C.
科学的研究の応用
Eticlopride is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various functions such as movement, reward, and motivation. Eticlopride is used to block the dopamine D2 receptor and investigate the effects of dopamine depletion on behavior, cognition, and neurochemistry.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-7-9-13(10-8-12)11(2)16-15(17)14-5-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHQWFXUGFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
![methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5304317.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5304320.png)
![1-isopropyl-2-methyl-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5304326.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-N'-[4-(methylthio)phenyl]urea](/img/structure/B5304333.png)

![4-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5304344.png)
![N-[3-(2-methoxyphenyl)propyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304350.png)